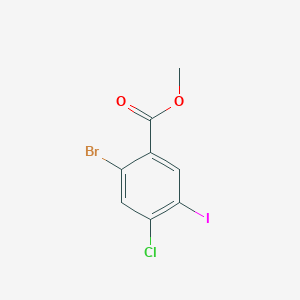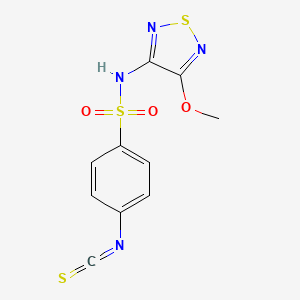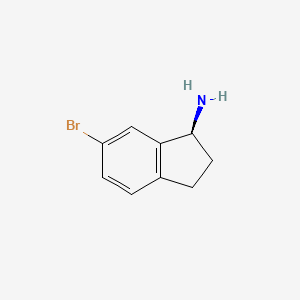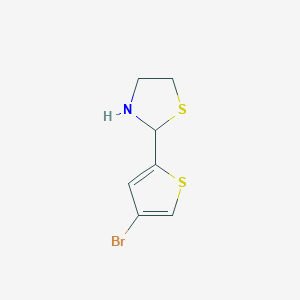
2-(4-Bromothiophen-2-yl)-1,3-thiazolidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids . Another study reported the synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The molecular formula for a similar compound, 2-(4-Bromothiophen-2-yl)propan-2-ol, is C7H9BrOS, and its molecular weight is 221.11 g/mol .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids has been investigated . Another study reported the synthesis of thiophene-based imines via Suzuki cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(4-Bromothiophen-2-yl)propan-2-ol, include a boiling point of 220-222°C at 760 mmHg, a flash point of 88.9°C, and a melting point of -24 to -22°C. The compound is stable under normal conditions of use and storage but may decompose upon exposure to heat, light, or strong oxidizers.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“2-(4-Bromothiophen-2-yl)-1,3-thiazolidine” serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it a valuable building block for creating a variety of complex molecules. For instance, it can undergo palladium-catalyzed cross-coupling reactions to yield various substituted derivatives, which can exhibit a range of properties and potential applications in developing new pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound’s derivatives have been explored for their antimicrobial and antiproliferative properties. They show promise as prospective agents against microbial infections and cancer cell proliferation. The thiazolidine ring, in particular, is a common motif in many drugs and can interact with biological targets to modulate their activity .
Materials Science
The incorporation of “2-(4-Bromothiophen-2-yl)-1,3-thiazolidine” into polymers and materials can enhance their properties. For example, its inclusion in conductive materials could potentially improve their electrical properties, making them suitable for use in electronic devices. Additionally, the bromine atoms offer sites for further chemical modifications, which can be exploited to tailor the material’s characteristics for specific applications.
Non-Linear Optical Properties
Compounds derived from “2-(4-Bromothiophen-2-yl)-1,3-thiazolidine” have been studied for their non-linear optical properties. These properties are crucial for applications in photonics and optoelectronics, where materials need to respond to light in a non-linear manner. Such materials are key components in the development of optical switches and modulators .
Environmental Science
In environmental science, derivatives of “2-(4-Bromothiophen-2-yl)-1,3-thiazolidine” could be used as sensors or indicators due to their potential reactivity with various environmental pollutants. The bromine and sulfur atoms in the compound make it reactive towards certain heavy metals and organic contaminants, which could be useful in detecting and monitoring pollution levels .
Pharmaceutical Development
The structural features of “2-(4-Bromothiophen-2-yl)-1,3-thiazolidine” make it a candidate for drug development. Its core structure can be modified to produce compounds with a wide range of biological activities. It has been used to synthesize molecules with potential as antimicrobial and anticancer agents, highlighting its importance in the search for new therapeutic drugs .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-bromothiophen-2-yl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS2/c8-5-3-6(11-4-5)7-9-1-2-10-7/h3-4,7,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIKFCSXENYFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromothiophen-2-yl)-1,3-thiazolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



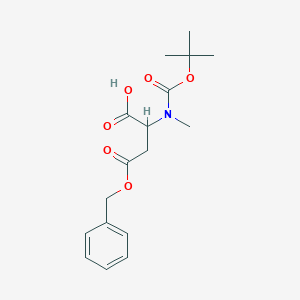

methanone](/img/structure/B1532648.png)
![N-[2-(Phenethyloxy)benzyl]cyclopentanamine](/img/structure/B1532650.png)
![methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride](/img/structure/B1532651.png)

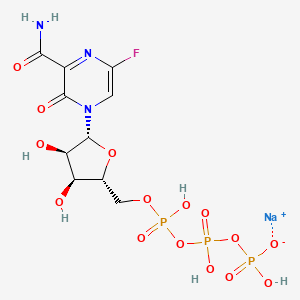
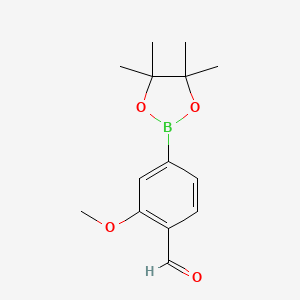
![1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1532659.png)
